Hexadecyldimethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

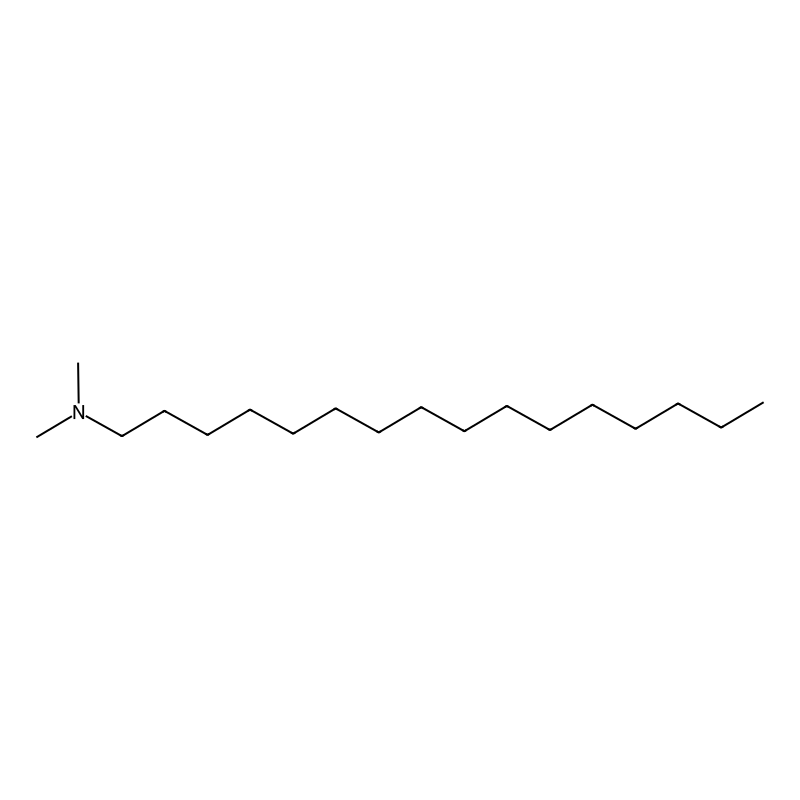

Hexadecyldimethylamine, also known as N,N-dimethylhexadecylamine, is a long-chain tertiary amine with the molecular formula and a molecular weight of 269.5 g/mol. This compound appears as a clear to slightly hazy liquid, with a melting point of 12 °C and a boiling point of 148 °C at reduced pressure. It is characterized by its low solubility in water but is readily soluble in organic solvents such as alcohols . Hexadecyldimethylamine is primarily used as an intermediate in the synthesis of various surfactants and quaternary ammonium compounds .

- Neutralization: It can neutralize acids in exothermic reactions, producing salts and water.

- Incompatibility: The compound may react adversely with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.

- Hydrogen Generation: When reacting with strong reducing agents like hydrides, it can generate flammable hydrogen gas .

These reactions are significant for its applications in industrial chemistry and biocide formulations.

The synthesis of hexadecyldimethylamine typically involves the reaction of hexadecylamine with formic acid and formaldehyde. In a standard laboratory procedure:

- Hexadecylamine is dissolved in anhydrous ethanol.

- Formic acid and formaldehyde are added while maintaining a temperature below 20 °C.

- The mixture is heated to reflux for approximately 10 hours.

In industrial settings, this process is scaled up using large reactors to ensure high yield and purity of the final product .

Hexadecyldimethylamine has diverse applications across various industries:

- Surfactants: It serves as an intermediate for producing cationic surfactants used in textiles and personal care products.

- Biocides: Utilized in formulations aimed at controlling microbial growth in industrial applications.

- Emulsifiers: Employed in oil field applications for emulsification processes.

- Research: Investigated for potential therapeutic uses in medical research due to its antimicrobial properties .

Studies on hexadecyldimethylamine have focused on its interactions with other chemical entities. For instance, it reacts with hydrogen peroxide to form amine oxides, which are useful as foaming agents. Additionally, it can interact with various quaternary ammonium compounds to produce more complex surfactants . The efficacy of hexadecyldimethylamine can be influenced by environmental factors such as organic matter content, which affects its biocidal activity.

Hexadecyldimethylamine shares structural similarities with other long-chain alkylamines. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Dodecyldimethylamine | C14H31N | Shorter alkyl chain; used primarily in personal care products. |

| Tetradecyldimethylamine | C16H35N | Intermediate for surfactants; lower solubility than hexadecyldimethylamine. |

| Octadecyldimethylamine | C18H39N | Longer alkyl chain; higher viscosity and different surfactant properties. |

Compared to these compounds, hexadecyldimethylamine's longer alkyl chain enhances its solubility characteristics and reactivity profile, making it particularly effective for specific applications in the synthesis of quaternary ammonium compounds and surfactants .

Physical Description

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Soap, cleaning compound, and toilet preparation manufacturing

Wholesale and retail trade

1-Hexadecanamine, N,N-dimethyl-: ACTIVE

Amines, C12-16-alkyldimethyl: ACTIVE

Amines, C14-18-alkyldimethyl: ACTIVE

Amines, (C16-18 and C18-unsatd. alkyl)dimethyl: ACTIVE

All other basic organic chemical manufacturing

Amines, C16-22-alkyldimethyl: ACTIVE